molecular formula C2H4N2 B072472 Diazoethane CAS No. 1117-96-0

Diazoethane

Cat. No.: B072472
CAS No.: 1117-96-0
M. Wt: 56.07 g/mol
InChI Key: WLXALCKAKGDNAT-UHFFFAOYSA-N
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Description

Diazoethane is an organic compound with the formula C₂H₄N₂. It is a member of the diazo compound family, characterized by the presence of a diazo group (N=N) attached to a carbon atom. This compound is a highly reactive and unstable compound, typically existing as a yellow gas at room temperature. It is known for its explosive nature and is usually handled with extreme caution in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diazoethane can be synthesized through several methods, including:

    Reaction of Ethylamine with Nitrous Acid: This method involves the reaction of ethylamine with nitrous acid to form this compound. The reaction is typically carried out at low temperatures to prevent decomposition.

    Decomposition of Ethyl Diazonium Salts: Ethyl diazonium salts can be decomposed to produce this compound. This method requires careful control of reaction conditions to avoid explosive decomposition.

Industrial Production Methods

Due to its highly reactive and explosive nature, this compound is not produced on an industrial scale. It is generally prepared in situ in small quantities for specific laboratory applications.

Chemical Reactions Analysis

Types of Reactions

Diazoethane undergoes various types of chemical reactions, including:

    Cyclopropanation: this compound can react with alkenes to form cyclopropane derivatives. This reaction is facilitated by the generation of carbenes from this compound.

    Methylation: this compound can act as a methylating agent, converting carboxylic acids to methyl esters and phenols to methyl ethers.

    Homologation: this compound can be used in the Arndt-Eistert synthesis to extend the carbon chain of carboxylic acids by one carbon atom.

Common Reagents and Conditions

    Alkenes: Used in cyclopropanation reactions.

    Carboxylic Acids and Phenols: Used in methylation reactions.

    Catalysts: Metal catalysts such as copper or rhodium are often used to facilitate reactions involving this compound.

Major Products Formed

    Cyclopropane Derivatives: Formed from cyclopropanation reactions.

    Methyl Esters and Methyl Ethers: Formed from methylation reactions.

    Extended Carbon Chains: Formed from homologation reactions.

Scientific Research Applications

Diazoethane has several scientific research applications, including:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including cyclopropane derivatives and methyl esters.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: Used in the preparation of specialized materials with unique properties.

    Biological Studies: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of diazoethane involves the generation of carbenes, which are highly reactive intermediates. These carbenes can insert into carbon-hydrogen bonds, leading to the formation of new carbon-carbon bonds. The diazo group (N=N) in this compound is responsible for the generation of carbenes through the loss of nitrogen gas (N₂).

Comparison with Similar Compounds

Similar Compounds

    Diazomethane (CH₂N₂): Similar to diazoethane, diazomethane is a diazo compound known for its use in methylation reactions and cyclopropanation.

    Diazoacetate (C₂H₂N₂O₂): Another diazo compound used in organic synthesis, particularly in the preparation of α-diazo ketones.

    Trimethylsilyldiazomethane (C₄H₁₀N₂Si): A safer alternative to diazomethane, used in similar reactions but with reduced risk of explosion.

Uniqueness of this compound

This compound is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to generate carbenes makes it a valuable reagent in organic synthesis, particularly for the formation of cyclopropane derivatives and the homologation of carboxylic acids. its highly reactive and explosive nature requires careful handling and limits its use to specialized laboratory settings.

Properties

IUPAC Name

diazoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2/c1-2-4-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXALCKAKGDNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149710
Record name Ethane, diazo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

56.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-96-0
Record name Diazoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, diazo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, diazo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of approximately 30 mmol diazoethane in 40 ml of ether was prepared by slow addition of 7 g (44 mmol) of 1-ethyl-3-nitro-1-nitrosoguanidine to a mixture of 8 g of potassium hydroxide, 9 ml water and 60 ml of ether followed by distillation. This was slowly added to a solution of 3.2 g (12 mmol) of 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICA riboside) in 35 ml dimethylformamide containing 50 mg of tin(II) chloride dihydrate. During the addition approximately 20 ml of methanol was added to maintain solubility. The reaction was filtered to remove a trace precipitate and evaporated to a yellow syrup. Thin layer chromatography on silica gel using methylene chloride/methanol (3:1) showed a major product spot moving faster than AICA riboside. The syrup was chromatographed on silica gel using methylene chloride/methanol (8:1) collecting the major product as determined by TLC. The appropriate fractions were evaporated to a white foam. This was dissolved in 7 ml of methanol. Upon cooling to 4° C. the mixture crystallized to yield 160 mg of 5-amino-1-(2-O-ethyl-β-D-ribofuranosyl) imidazole-4-carboxamide (Compound No. 34 (1-250)) confirmed by NMR decoupling and exchange experiments.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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